molecular formula C15H12Cl2N4O B2678442 (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1239971-64-2

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No. B2678442
CAS RN: 1239971-64-2
M. Wt: 335.19
InChI Key: WLZPFSVKKWQIKL-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H12Cl2N4O and its molecular weight is 335.19. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis of compounds with structural similarities to "(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide", focusing on their potential in creating new heterocyclic frameworks. For example, the synthesis of various pyrazolo[3,4-b]pyridines and related compounds has been achieved through reactions involving amino-pyrazoles and α-cyanochalcones, showcasing the versatility of these compounds in generating diverse molecular architectures (Quiroga et al., 1999).

Applications in Polymer Science

Compounds structurally related to "(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide" have found applications in the development of new polymeric materials. For instance, aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been synthesized, displaying notable solubility in various organic solvents and thermal stability, underscoring their potential use in high-performance materials (Kim et al., 2016).

Heterocyclic Synthesis

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, pyridines, and pyrimidine derivatives. These heterocycles are of significant interest due to their diverse biological activities and applications in medicinal chemistry. Studies have demonstrated the utility of enaminonitriles and cyanoacetamides in the synthesis of novel heterocyclic systems, highlighting the versatility of these compounds in organic synthesis (Fadda et al., 2012; Bialy & Gouda, 2011).

Antimicrobial and Antitumor Activities

Research into compounds related to "(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide" has also explored their potential biological activities, including antimicrobial and antitumor effects. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, with some compounds demonstrating promising results (Rahmouni et al., 2016).

properties

IUPAC Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-8-12(9(2)21-20-8)5-10(7-18)15(22)19-14-4-3-11(16)6-13(14)17/h3-6H,1-2H3,(H,19,22)(H,20,21)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPFSVKKWQIKL-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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